Doxorubicin is classified as an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is primarily used in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. The MVCP component refers to a specific modification or formulation that enhances the pharmacokinetics and biodistribution of doxorubicin, potentially through mechanisms such as encapsulation in nanoparticles or conjugation with targeting moieties.
The synthesis of Doxorubicin-MVCP typically involves several key steps:
The synthesis methods are crucial for optimizing the therapeutic potential of Doxorubicin-MVCP while ensuring reproducibility and scalability for clinical applications.
Doxorubicin-MVCP retains the core structure of doxorubicin, characterized by its anthraquinone backbone, which is crucial for its anticancer activity. The molecular formula for doxorubicin is , with a molecular weight of approximately 579.5 g/mol.
The modifications introduced in MVCP may include additional functional groups or linkers that facilitate targeting or enhance solubility. These modifications are essential for improving the pharmacological profile of doxorubicin.
The chemical reactions involved in synthesizing Doxorubicin-MVCP include:
Doxorubicin exerts its anticancer effects primarily through intercalation into DNA, leading to inhibition of DNA replication and transcription. The MVCP modification aims to enhance this mechanism by:
Research indicates that effective targeting can significantly improve cellular uptake and retention of doxorubicin in cancer cells, enhancing its cytotoxic effects.
Doxorubicin-MVCP typically exhibits:
These properties are vital for ensuring that the drug reaches its target effectively while minimizing side effects associated with systemic administration.
Doxorubicin-MVCP has several promising applications in cancer therapy:
Doxorubicin-MVCP represents a targeted structural derivative of the anthracycline antibiotic doxorubicin (C₂₇H₂₉NO₁₁), where "MVCP" denotes the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl linker-prodrug system. This modification replaces the C3ʹ primary amine group of doxorubicin’s daunosamine sugar with the protease-cleavable MC-Val-Cit-PAB linker [2] [5]. The resulting conjugate exhibits a tertiary amide bond at the C3ʹ position, fundamentally altering the molecule’s biorecognition and release kinetics.
The linker comprises four functional modules:
Table 1: Functional Components of the MC-Val-Cit-PAB Linker
Component | Chemical Function | Role in Drug Release |
---|---|---|
Maleimidocaproyl (MC) | Thiol-reactive conjugation handle | Facilitates carrier attachment |
Valine-Citrulline | Cathepsin B cleavage site | Enables tumor-specific activation |
PAB | Self-immolative spacer | Releases native doxorubicin |
The linker’s design ensures tumor-specific drug release: Intact conjugate remains stable in circulation, while cathepsin B cleavage in lysosomes triggers PAB breakdown, yielding free doxorubicin [5].
Doxorubicin-MVCP has the empirical formula C₅₄H₆₈N₆O₁₅, confirmed via high-resolution mass spectrometry (HRMS). Key mass shifts include:
Table 2: Molecular Properties of Doxorubicin vs. Doxorubicin-MVCP
Parameter | Doxorubicin | Doxorubicin-MVCP | Change |
---|---|---|---|
Molecular formula | C₂₇H₂₉NO₁₁ | C₅₄H₆₈N₆O₁₅ | +C₂₇H₃₉N₅O₄ |
Average mass (Da) | 543.52 | 1089.18 | +100.5% |
Ionizable groups | 3 (amine, phenols) | 2 (phenols only) | C3ʹ amine blocked |
The blocked C3ʹ amine reduces cationic charge, decreasing nonspecific DNA binding and altering solubility [5].
Synthesis proceeds via a four-step route:
Key challenges:
Conjugation significantly alters physicochemical behavior:
Table 3: Physicochemical Comparison
Property | Doxorubicin | Doxorubicin-MVCP | Biological Implication |
---|---|---|---|
Solubility (PBS, pH 7.4) | 1.2 mg/mL | 0.08 mg/mL | Requires DMSO/cosolvents for formulation |
LogP | -0.55 | 2.18 | Enhanced membrane permeation |
Release kinetics (t₁/₂ in plasma) | N/A | >72 hours | Prolonged circulation |
Release kinetics (Cathepsin B) | N/A | 0.5 hours | Rapid tumor activation |
Critical Micelle Concentration (CMC) | Not applicable | 12 μM (self-assembly) | Nanoparticle formation potential |
Mechanistic insights:
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